Acid Brown 440
Description
Properties
Molecular Formula |
C34H21N8Na3O14S3 |
|---|---|
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
JHBDBLPKFHKYRW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Acid Brown 440
Precursor Chemistry and Intermediate Synthesis for Acid Brown 440 Production
The production of this compound is contingent on the synthesis and purification of its essential precursors. The core structure is assembled from three distinct aromatic amines which undergo diazotization and a final coupling component. worlddyevariety.comvulcanchem.com The primary precursors are 5-Amino-2-(phenylamino)benzenesulfonic acid, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, and 4-Nitrobenzenamine, which are sequentially coupled with Resorcinol (B1680541). chemicalbook.comworlddyevariety.comvulcanchem.com
The synthesis of these intermediates is a critical first step. For instance, a common precursor like 2-Amino-5-nitrobenzenesulfonic acid can be synthesized through the nitration of 2-Aminobenzenesulfonic acid using a mixture of concentrated sulfuric and nitric acids at controlled low temperatures (0-5°C). Another key intermediate, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, also known as H-acid, is a widely used intermediate in the production of azo dyes due to its high reactivity towards diazotization. ontosight.ai Its synthesis can be achieved via the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid. google.com The quality and purity of these precursors are paramount for the successful and reproducible synthesis of the final dye. nih.gov
| Precursor/Intermediate | Role in Synthesis | Common Synthetic Route |
|---|---|---|
| 4-Nitrobenzenamine | First Diazo Component | Reduction of p-nitrochlorobenzene followed by amination. |
| 5-Amino-2-(phenylamino)benzenesulfonic acid | Second Diazo Component | Sulfonation of diphenylamine (B1679370) followed by nitration and reduction. |
| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) | Third Diazo Component | Sulfonation of naphthalene (B1677914) derivatives. ontosight.aigoogle.com |
| Resorcinol | Coupling Component | Sulfonation of benzene (B151609) followed by alkali fusion. |
Detailed Analysis of Diazotization and Coupling Reaction Mechanisms in this compound Synthesis
The synthesis of this compound is a multi-step process centered on the sequential reactions of diazotization and coupling. vulcanchem.com
Diazotization is the process where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid like HCl) to form a diazonium salt. slideshare.netunacademy.com This reaction is highly temperature-sensitive and is almost always carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. vulcanchem.comunacademy.com The mechanism involves the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile, attacking the nitrogen of the primary amine. unacademy.com A series of proton transfers and water elimination steps lead to the formation of the aryl diazonium ion (Ar-N₂⁺).
Coupling Reaction is an electrophilic aromatic substitution where the diazonium ion acts as a weak electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an arylamine. slideshare.netnptel.ac.in For the synthesis of this compound, the final coupling component is resorcinol, a highly activated aromatic ring. The reaction's pH is critical; coupling to phenols is typically carried out in mildly alkaline conditions, while coupling to amines occurs in acidic conditions. nptel.ac.in
The synthesis of this compound involves three separate diazotization reactions for each of the amine precursors, followed by sequential coupling steps, ultimately with resorcinol, to form the final trisazo structure. vulcanchem.com This complex sequence requires precise control over stoichiometry, temperature, and pH at each stage to ensure the desired product is formed. vulcanchem.com
| Step | Reactant | Process | Key Conditions |
|---|---|---|---|
| 1 | 4-Nitrobenzenamine | Diazotization | 0–5°C, acidic (HCl) vulcanchem.com |
| 2 | 5-Amino-2-(phenylamino)benzenesulfonic acid | Diazotization | 0–5°C, acidic (HCl) vulcanchem.com |
| 3 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Diazotization | 0–5°C, acidic (HCl) vulcanchem.com |
| 4 | Resorcinol and Diazonium Salts | Coupling | 10–15°C, controlled pH vulcanchem.com |
Exploration of Derivatization and Structural Modification Strategies for this compound Analogues
The structural framework of this compound offers several sites for modification to generate analogues with potentially different shades, fastness properties, or functionalities. Derivatization strategies can target the precursors or the final dye molecule.
One common strategy for modifying azo dyes is the formation of metal complexes. scielo.org.mx The synthesized this compound could be treated with salts of metals like chromium, cobalt, or copper. These metals can form coordinate bonds with the azo linkages and hydroxyl groups, which can enhance the light and wash fastness of the dye. scielo.org.mx
Another approach is to alter the precursor structures.
Modification of Diazo Components : Substituting the aromatic rings of 4-nitrobenzenamine or 5-amino-2-(phenylamino)benzenesulfonic acid with different functional groups (e.g., chloro, methyl, methoxy) would alter the electronic properties of the diazonium salt. This, in turn, would influence the color of the final dye.
Modification of the Coupling Component : Replacing resorcinol with other electron-rich coupling agents, such as different naphthol or phenol derivatives, would fundamentally change the chromophore and result in a different class of dye.
Functional Group Transformation : The nitro group on the 4-nitrobenzenamine precursor could be reduced to an amine after the coupling reaction, creating a new amino-substituted analogue that could be further functionalized.
These structural modifications allow for the systematic exploration of structure-property relationships, enabling the design of new dyes with tailored characteristics. wgtn.ac.nz
| Modification Strategy | Target Moiety | Potential Outcome | Example |
|---|---|---|---|
| Metallization | Final Dye Molecule | Improved light/wash fastness, potential color shift. | Chelating the dye with Cr(III) or Co(II) salts. scielo.org.mx |
| Precursor Substitution | Aromatic rings of diazo components | Altered shade (color), solubility, and affinity. | Using 2-chloro-4-nitroaniline (B86195) instead of 4-nitrobenzenamine. |
| Coupler Exchange | Coupling Component | Significant change in color and dye class. | Using 2-Naphthol instead of Resorcinol. |
| Post-Coupling Reaction | Functional groups on the final dye | Creation of new reactive sites for further modification. | Reduction of the -NO₂ group to an -NH₂ group. |
Optimization of Synthetic Pathways for Research Reproducibility and Yield
Achieving high yield and reproducibility is crucial for both industrial production and laboratory research. The synthesis of a complex molecule like this compound, which involves multiple sequential steps, is sensitive to numerous variables.
Yield Optimization : The industry standard yield for trisazo dyes is approximately 80-85%. vulcanchem.com Maximizing this yield involves optimizing several parameters. A common approach is the One-Factor-at-a-Time (OFAT) method, where variables like temperature, reaction time, and reactant stoichiometry are individually adjusted to find the optimal conditions for the highest yield. acs.org For the diazotization and coupling reactions, precise control of temperature is essential to prevent decomposition of the diazonium salt and unwanted side reactions. vulcanchem.com Similarly, maintaining the optimal pH for each coupling step is critical for ensuring the reaction proceeds to completion. nptel.ac.in
Reproducibility : Batch-to-batch variation is a significant challenge in complex syntheses. nih.gov Ensuring reproducibility requires a rigorously controlled and well-documented protocol. Key factors include:
Purity of Precursors : Impurities in the starting materials can lead to side reactions, affecting both yield and the purity of the final product. nih.gov
Process Control : Strict adherence to optimized reaction times, temperatures, rates of addition of reagents, and stirring speeds is necessary.
Analytical Monitoring : Using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress allows for consistent determination of the reaction endpoint. chemicalbook.com
By carefully controlling these factors, it is possible to develop a robust and reproducible synthetic pathway for this compound, ensuring consistent quality and yield. rsc.org
| Parameter | Significance | Typical Optimized Value/Range |
|---|---|---|
| Diazotization Temperature | Prevents diazonium salt decomposition. | 0–5°C vulcanchem.com |
| Coupling Temperature | Controls reaction rate and minimizes side products. | 10–15°C vulcanchem.com |
| pH Control | Critical for activating the coupling component and ensuring electrophilic substitution. | Acidic for amine coupling, alkaline for phenol coupling. nptel.ac.in |
| Precursor Purity | Affects final product purity and yield. | High purity (>99%) is desirable. nih.gov |
| Reaction Time | Ensures reaction completion without product degradation. | Determined by in-process monitoring (e.g., TLC, HPLC). chemicalbook.com |
Sophisticated Spectroscopic and Analytical Characterization Techniques in Acid Brown 440 Research
Quantitative and Qualitative Applications of UV-Visible Spectrophotometry in Acid Brown 440 Studies
UV-Visible spectrophotometry is a fundamental technique for both the qualitative and quantitative analysis of this compound in aqueous solutions. mt.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com The resulting spectrum is a unique fingerprint that can be used for identification and quantification. mt.com
For quantitative measurements, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comlibretexts.org To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). libretexts.orgresearchgate.net In several studies, the λmax for azo dyes, including brown dyes, has been identified around 440 nm. libretexts.orgresearchgate.netacs.orgncsu.edu This wavelength is then used to measure the absorbance of an unknown sample, and its concentration can be calculated from the calibration curve. mt.comresearchgate.net This technique is frequently employed to monitor the progress of dye degradation or removal from wastewater, where the decrease in absorbance at 440 nm corresponds to the reduction in the dye's concentration. libretexts.org
Qualitatively, UV-Vis spectroscopy can provide insights into the molecular structure, specifically the chromophores (the parts of the molecule that absorb light) present in the dye. mt.com Changes in the spectral profile, such as shifts in λmax or the appearance of new peaks, can indicate chemical reactions, degradation, or interactions with other molecules. For example, a shift in the absorption spectrum can occur due to changes in pH, indicating the ionization of functional groups within the dye molecule. acs.org
Structural Elucidation and Interaction Analysis via Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and investigating its interactions with other materials, such as adsorbents used in remediation. rsc.orgmdpi.com This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. uci.edu The resulting FTIR spectrum acts as a molecular fingerprint, unique to the compound being analyzed. uci.edu
In the context of this compound, FTIR analysis can confirm the presence of key functional groups characteristic of azo dyes. These typically include:
N=N stretching: The azo linkage, which is fundamental to the dye's structure and color. elsevier.esscielo.org.mx
O-H stretching: Indicating the presence of hydroxyl groups. researchgate.net
Aromatic C-H and C=C stretching: Confirming the presence of benzene (B151609) or naphthalene (B1677914) rings common in azo dyes. elsevier.esscielo.org.mx
S=O or SO3H stretching: Often present in acid dyes to enhance water solubility. elsevier.esscielo.org.mx
FTIR is also extensively used to study the mechanisms of this compound removal from water. When the dye is adsorbed onto a material, changes in the FTIR spectrum of the adsorbent can reveal which of its functional groups are involved in the binding process. semanticscholar.org For example, a shift in the frequency of hydroxyl or carboxyl groups on an adsorbent after contact with the dye suggests their participation in hydrogen bonding or electrostatic interactions with the dye molecule. myfoodresearch.com Similarly, comparing the spectrum of the raw adsorbent with the dye-loaded adsorbent can show the appearance of new peaks corresponding to the dye, confirming its presence on the material's surface. semanticscholar.orgjosa.ro
Below is a table summarizing typical FTIR spectral data for functional groups relevant to this compound and its interactions.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Type of Vibration | Significance in this compound Research |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching | Indicates presence of hydroxyl groups on the dye or adsorbent; involved in hydrogen bonding. researchgate.net |
| Aromatic C-H | 3000-3100 | Stretching | Confirms the presence of aromatic rings. scielo.org.mx |
| Aliphatic C-H | 2850-2960 | Stretching | May be present in the dye structure or on modifying agents of adsorbents. |
| N=N (azo) | 1400-1450 | Stretching | Characteristic of the azo linkage, central to the dye's structure. elsevier.esscielo.org.mx |
| C=C (aromatic) | 1450-1600 | Stretching | Confirms the presence of aromatic rings. elsevier.es |
| S=O (sulfonate) | 1030-1070 and 1150-1230 | Asymmetric & Symmetric Stretching | Indicates the presence of sulfonate groups, typical for acid dyes. scielo.org.mx |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Confirmation in Dye Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including azo dyes like this compound. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atomic connectivity and stereochemistry. rssl.com Techniques such as ¹H NMR and ¹³C NMR are fundamental, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide further clarity on complex structures. rsc.orgdigitellinc.com
For a novel or synthesized azo dye, NMR is crucial for confirming that the intended molecular structure has been achieved. rsc.org
¹H NMR provides information about the different types of protons in the molecule and their chemical environments. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (relative number of protons) of each signal are analyzed. elsevier.esnih.gov For instance, protons on aromatic rings will appear in a characteristic downfield region (typically 6-9 ppm).
¹³C NMR detects the different carbon atoms within the molecule, providing complementary information to ¹H NMR. researchgate.netnih.gov
2D NMR techniques are used to establish correlations between different nuclei. For example, a Heteronuclear Single Quantum Coherence (HSQC) spectrum shows which protons are directly attached to which carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (over 2-3 bonds), which is invaluable for piecing together the molecular skeleton. rsc.orgdigitellinc.com
A significant aspect of azo dye chemistry that NMR can investigate is the phenomenon of azo-hydrazone tautomerism, where the molecule can exist in two interconvertible forms. nih.govrsc.org The NMR spectra can provide evidence for the predominant tautomer in a given solvent or in the solid state. rsc.org For example, the observation of a highly deshielded ¹H NMR signal (around 14-16 ppm) can be indicative of an intramolecular hydrogen bond present in the hydrazone tautomer. digitellinc.com
| Type of Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| Aromatic Protons (¹H) | 6.0 - 9.0 | Presence and substitution pattern of aromatic rings. |
| Aliphatic Protons (¹H) | 0.5 - 4.5 | Presence of alkyl or other non-aromatic groups. |
| Phenolic/Enolic Protons (¹H) | 4.0 - 12.0 (variable) | Presence of acidic protons, can indicate tautomeric form. |
| Intramolecular H-bond (¹H) | 14.0 - 16.0 | Strong evidence for hydrazone tautomer. digitellinc.com |
| Aromatic Carbons (¹³C) | 100 - 160 | Carbon skeleton of aromatic rings. |
| Carbonyl/Imino Carbons (¹³C) | 160 - 200 | Can help distinguish between azo and hydrazone forms. |
| Aliphatic Carbons (¹³C) | 10 - 60 | Presence of alkyl or other non-aromatic groups. |
Identification of Degradation By-products and Reaction Intermediates using Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to identify the chemical composition of a substance by measuring the mass-to-charge ratio (m/z) of its ions. purdue.edu In the study of this compound, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for identifying the by-products and intermediates formed during its degradation. researchgate.net This information is critical for understanding the degradation pathway and for assessing the potential toxicity of the resulting effluent.
During remediation processes such as photocatalysis, Fenton oxidation, or ozonation, the complex structure of this compound is broken down into smaller, often colorless, molecules. researchgate.net Researchers collect samples at different time intervals during the degradation process and analyze them using LC-MS. The liquid chromatograph separates the various compounds in the mixture, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates them based on their m/z, generating a mass spectrum for each component.
By analyzing the mass spectra, researchers can propose structures for the degradation intermediates. For example, the initial cleavage of the azo bond (–N=N–) is a common first step in the degradation of azo dyes, leading to the formation of aromatic amines. researchgate.net The mass spectrometer would detect ions corresponding to the masses of these amine compounds. Further degradation might involve the hydroxylation of aromatic rings or the opening of the rings themselves, leading to the formation of smaller organic acids. researchgate.net By tracking the appearance and disappearance of different m/z peaks over time, a step-by-step degradation pathway can be constructed. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of these intermediates by fragmenting a selected parent ion and analyzing the resulting daughter ions, which provides structural information. purdue.edu
Chromatographic Methodologies for Purity Assessment and Separation of this compound from Mixtures
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures, such as industrial effluents or the by-products of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for these purposes due to its high resolution and sensitivity.
For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector, often a UV-Vis detector set to the λmax of the dye (around 440 nm), records the signal as each component elutes from the column. In an ideal scenario, a pure sample of this compound would produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities, which could be unreacted starting materials, side products from the synthesis, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the dye's purity.
In environmental analysis, HPLC is used to separate and quantify this compound in wastewater samples. This is crucial for monitoring the effectiveness of treatment processes. The ability of HPLC to separate the parent dye from its degradation products allows for a more accurate assessment of the treatment's success than UV-Vis spectrophotometry alone, which might not distinguish between the dye and its colored intermediates.
The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier) are optimized to achieve the best separation of this compound from other components in the sample matrix.
Advanced Characterization of Adsorbent Materials for this compound Remediation
The efficiency of removing this compound from water using adsorption is highly dependent on the physical and chemical properties of the adsorbent material. A variety of advanced analytical techniques are employed to characterize these materials before and after the adsorption process to understand the removal mechanism.
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the adsorbent's surface morphology. semanticscholar.org It reveals details about the material's texture, such as whether it is smooth, rough, or porous. ekb.eg After adsorption, SEM images can show changes in the surface, such as the filling of pores or the appearance of a new layer, indicating that the dye has been successfully adsorbed. semanticscholar.org
Brunauer–Emmett–Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the adsorbent. arabjchem.org A high specific surface area and a well-developed porous structure are generally desirable for a good adsorbent, as they provide more sites for the dye molecules to bind. The analysis involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at low temperatures.
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the adsorbent. mdpi.com It can identify the specific crystalline phases present in the material and assess its degree of crystallinity. ekb.eg Changes in the XRD pattern after dye adsorption can sometimes indicate that the dye has interacted with the crystalline structure of the adsorbent. iosrjournals.org
Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with SEM, EDX provides elemental analysis of the adsorbent's surface. mdpi.com It can confirm the presence of the expected elements in a synthesized or modified adsorbent. jwent.net After adsorption, EDX can detect the elements present in this compound (such as sulfur from sulfonate groups), providing direct evidence that the dye is on the adsorbent's surface. semanticscholar.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the adsorbent and can also provide information about the amount of dye adsorbed. When a dye-loaded adsorbent is heated, the dye will decompose at a specific temperature range, resulting in a mass loss that can be quantified and distinguished from the mass loss of the adsorbent itself.
The table below summarizes the information obtained from these characterization techniques.
| Technique | Information Provided | Relevance to this compound Remediation |
| Scanning Electron Microscopy (SEM) | Surface morphology, texture, and porosity. semanticscholar.org | Visualizes the physical structure of the adsorbent and confirms dye coverage after adsorption. |
| Brunauer–Emmett–Teller (BET) | Specific surface area, pore volume, and pore size distribution. arabjchem.org | Quantifies the available surface area for dye molecules to bind, a key factor in adsorption capacity. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. mdpi.com | Characterizes the solid-state nature of the adsorbent and can detect interactions with the dye. |
| Energy-Dispersive X-ray (EDX) | Elemental composition of the surface. mdpi.com | Confirms the elemental makeup of the adsorbent and provides direct evidence of dye presence after adsorption. |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition by mass loss. rsc.org | Determines the adsorbent's stability at different temperatures and can quantify the amount of adsorbed dye. |
Environmental Remediation Strategies and Degradation Mechanisms of Acid Brown 440
Adsorption-Based Removal Processes of Acid Brown 440
The remediation of aqueous environments contaminated with dyes such as this compound is a significant area of research. Adsorption has emerged as a highly effective and widely studied method for dye removal due to its efficiency and the potential for adsorbent regeneration. This section delves into the multifaceted aspects of adsorption-based removal of this compound, covering the development of novel adsorbents, the analysis of adsorption behaviors through various scientific models, and the optimization of process parameters to enhance removal efficiency.
Development and Synthesis of Novel Adsorbent Materials for this compound
The quest for effective and economical adsorbent materials has led to the exploration and development of a variety of novel materials for the removal of acid dyes like this compound. Researchers have focused on synthesizing materials with high surface area, specific functional groups, and favorable pore structures to maximize dye uptake.
One approach involves the modification of natural polymers. For instance, aminized cellulose (B213188) acetate (B1210297) nanofibers have been prepared and utilized for the adsorption of Acid Brown 354, a related dye. iwaponline.com The introduction of amine groups onto the cellulose acetate structure enhances its affinity for anionic acid dyes. Similarly, silica (B1680970) monolith particles, synthesized via a sol-gel process, have been investigated as an effective adsorbent for Acid Brown 340 due to their large surface area and high permeability. chemrxiv.org
Bio-nanocomposites also represent a promising class of adsorbents. A novel bio-nanocomposite fabricated from whey protein nanofibrils and montmorillonite (B579905) nano-clay has demonstrated the ability to adsorb various classes of azo dyes, including acid dyes. The nanofibrils contribute to a uniform dispersion of the nano-clay within the protein matrix, enhancing the material's adsorptive properties.
Furthermore, magnetic adsorbents have gained attention due to their easy separation from treated wastewater using an external magnetic field. A novel magnetic Fucus vesiculosus (brown algae) bioadsorbent was developed by co-precipitating Fe2+/Fe3+ ions onto the algae, showing high adsorption capacity for cationic dyes, and the principle can be adapted for anionic dyes as well. jwent.netjwent.net Another example is the synthesis of a novel Fe3O4–poly(methacryloxyethyltrimethyl ammonium (B1175870) chloride) (Fe3O4–pDMC) adsorbent, which demonstrated ultrafast and efficient removal of anionic dyes. rsc.org The grafting of cationic polymers onto the magnetic core creates a high affinity for anionic dye molecules.
These examples highlight the ongoing innovation in adsorbent development, aiming for materials that are not only efficient but also potentially cost-effective and environmentally friendly. rsc.org
Comprehensive Analysis of Adsorption Isotherm Models (Langmuir, Freundlich, Temkin, Dubinin–Radushkevich) for this compound Interactions
Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. mdpi.com The analysis of these models provides insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. The most commonly applied two-parameter isotherm models are the Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich models. mdpi.com
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scielo.br It is often indicative of chemisorption. Studies on related acid dyes have shown that the Langmuir model can provide a good fit for the experimental data, suggesting a monolayer adsorption process. researchgate.netscialert.net
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. scielo.br This model is often applied to multilayer adsorption. For the adsorption of Acid Brown 354 on aminized cellulose acetate nanofibers, the Freundlich model provided the best fit, indicating a strong bond between the dye and the adsorbent on a heterogeneous surface. iwaponline.com
The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.br
The Dubinin–Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. scielo.br It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. scialert.net
The selection of the best-fit model is typically based on the correlation coefficient (R²) and error analysis. mdpi.com For instance, in a study on the adsorption of an acid dye, the Langmuir model was found to be the most appropriate for fitting the experimental data, with a high R² value. scielo.br
| Isotherm Model | Key Assumptions | Information Provided |
|---|---|---|
| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. scielo.br | Maximum monolayer adsorption capacity (qm) and Langmuir constant (KL) related to the affinity of binding sites. scielo.br |
| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat. scielo.br | Adsorption capacity (KF) and adsorption intensity (n), indicating favorability of adsorption. scialert.net |
| Temkin | Heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbate interactions. scielo.br | Heat of adsorption (B) and the equilibrium binding constant (A). scielo.br |
| Dubinin–Radushkevich | Adsorption follows a pore-filling mechanism onto a heterogeneous surface. scialert.net | Theoretical saturation capacity (qm), and mean free energy of adsorption (E) which helps to differentiate between physical and chemical adsorption. science.gov |
Kinetic Modeling and Mechanistic Pathways of this compound Adsorption (Pseudo-First-Order, Pseudo-Second-Order)
Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide valuable insights into the mechanism of adsorption. The two most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. ekb.eg It is generally considered to describe physical adsorption where the process is diffusion-controlled. ekb.eg
The pseudo-second-order model is based on the assumption that the rate-limiting step is chemical adsorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net A good fit to this model suggests that chemisorption is the dominant mechanism.
In many studies involving the adsorption of acid dyes, the pseudo-second-order model has been found to provide a better fit to the experimental data than the pseudo-first-order model. iwaponline.comscispace.com For example, the adsorption of Acid Brown 354 on aminized cellulose acetate nanofibers was well-described by the pseudo-second-order kinetics, indicating that the adsorption process is chemical in nature. iwaponline.com Similarly, the adsorption of an acid dye onto a modified nanoclay also followed the pseudo-second-order model. scispace.com The better fit is often confirmed by a higher correlation coefficient (R²) and a closer agreement between the calculated and experimental equilibrium adsorption capacities (q_e). researchgate.net
| Kinetic Model | Rate-Limiting Step Assumption | Characteristics |
|---|---|---|
| Pseudo-First-Order | Adsorption rate is proportional to the number of available sites (physisorption). ekb.eg | Often applicable in the initial stages of adsorption. Does not always fit the whole range of contact time. researchgate.net |
| Pseudo-Second-Order | Adsorption rate is dependent on both the adsorbate and adsorbent concentration (chemisorption). researchgate.net | Generally provides a better fit for the entire adsorption process and is widely used to describe dye adsorption. iwaponline.comscispace.com |
Thermodynamic Investigations of this compound Adsorption Systems (Gibbs Free Energy, Enthalpy, Entropy)
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are essential for determining the spontaneity, feasibility, and nature of the adsorption process. scirp.org These parameters are calculated from experimental data obtained at different temperatures.
The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies a spontaneous and feasible adsorption process, while a positive value suggests a non-spontaneous process. scirp.org
The enthalpy change (ΔH°) provides information about the nature of the adsorption process. A positive ΔH° indicates an endothermic process, where adsorption is favored at higher temperatures. Conversely, a negative ΔH° suggests an exothermic process, where adsorption is more favorable at lower temperatures. scielo.br
The entropy change (ΔS°) reflects the randomness at the solid-solution interface during the adsorption process. A positive ΔS° suggests an increase in randomness at the interface, while a negative ΔS° indicates a decrease in the degree of freedom of the adsorbed species. nih.gov
The thermodynamic parameters are typically determined using the van't Hoff equation by plotting ln(K_c) versus 1/T, where K_c is the equilibrium constant. kashanu.ac.ir For instance, a study on the adsorption of a dye on a nanocomposite revealed a negative ΔG°, a negative ΔH° (exothermic), and a negative ΔS°, indicating a spontaneous process with decreased randomness at the adsorbent surface. kashanu.ac.ir
| Thermodynamic Parameter | Significance |
|---|---|
| Gibbs Free Energy (ΔG°) | ΔG° < 0: Spontaneous process ΔG° > 0: Non-spontaneous process ΔG° = 0: Equilibrium scirp.org |
| Enthalpy (ΔH°) | ΔH° > 0: Endothermic process (adsorption favored by increasing temperature) ΔH° < 0: Exothermic process (adsorption favored by decreasing temperature) scielo.br |
| Entropy (ΔS°) | ΔS° > 0: Increased randomness at the solid-solution interface ΔS° < 0: Decreased randomness at the solid-solution interface nih.gov |
Parametric Optimization for Enhanced this compound Adsorption Efficiency (pH, Initial Concentration, Temperature, Contact Time, Adsorbent Dosage)
The efficiency of the adsorption process for removing this compound is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the removal efficiency and for the practical application of the adsorption technology.
pH: The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the ionization of the dye molecules. iwaponline.com For acid dyes, which are anionic, a lower pH is generally more favorable for adsorption as it leads to a more positively charged adsorbent surface, enhancing the electrostatic attraction between the adsorbent and the dye anions. iwaponline.com For example, the maximum removal of Acid Brown 354 was achieved at a pH of 2. iwaponline.com
Initial Concentration: The initial dye concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. Generally, an increase in the initial concentration leads to an increase in the adsorption capacity, but the percentage of removal may decrease. iwaponline.com
Temperature: Temperature can influence the adsorption process in several ways, including changing the solubility and chemical potential of the dye. The effect of temperature depends on whether the adsorption process is exothermic or endothermic. iwaponline.com For instance, in an exothermic process, an increase in temperature would decrease the adsorption efficiency. iwaponline.com
Contact Time: The contact time required to reach equilibrium depends on the characteristics of the adsorbent and the adsorbate. Initially, the adsorption rate is rapid due to the availability of a large number of active sites, and it gradually slows down as the sites become saturated. researchgate.net
Adsorbent Dosage: The adsorbent dosage determines the number of available binding sites for adsorption. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased surface area and number of active sites. researchgate.net
Optimization of these parameters is often carried out using methods like response surface methodology (RSM) to identify the optimal conditions for maximum dye removal. researchgate.net For example, in one study, the optimal conditions for the removal of an acid dye were found to be a pH of 4, an initial concentration of 100 mg/L, and a contact time of 30 minutes. researchgate.net
Advanced Oxidation and Degradation Technologies for this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are non-selective and can mineralize a wide range of recalcitrant organic compounds, including dyes like this compound, into simpler and less harmful substances such as carbon dioxide and water. nih.govmdpi.com AOPs can be broadly classified into photochemical and non-photochemical processes. ijcce.ac.ir
Common AOPs include ozonation, photocatalytic degradation, and Fenton-based processes (Fenton, photo-Fenton). ijcce.ac.ir These technologies can be used alone or in combination to enhance the degradation efficiency of persistent pollutants. nih.gov
For instance, photocatalytic degradation using semiconductors like TiO2 under UV or visible light irradiation has been shown to be effective for the degradation of various dyes. researchgate.net The process involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce reactive oxygen species, including •OH radicals. mdpi.com The efficiency of photocatalysis can be influenced by factors such as catalyst loading, pH, initial dye concentration, and light intensity. scienceworldjournal.org
Fenton and photo-Fenton processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. ub.edu The photo-Fenton process is an enhancement of the Fenton process where UV-vis light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. icontrolpollution.com These processes have been successfully applied for the treatment of various industrial wastewaters containing dyes. researchgate.net
Ozonation is another powerful AOP that can effectively decolorize and degrade dye molecules. nih.gov Ozone can react with organic compounds directly or decompose to form hydroxyl radicals, leading to the oxidation of the pollutants. researchgate.net The efficiency of ozonation can be enhanced by combining it with other processes like UV irradiation or H₂O₂. researchgate.net
The selection of a suitable AOP for the degradation of this compound would depend on factors such as the initial concentration of the dye, the characteristics of the wastewater matrix, and economic considerations.
Electrochemical Oxidation Processes for this compound Decolorization and Chemical Oxygen Demand Reduction
Electrochemical oxidation represents a highly effective advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound (AB 440). The process relies on the generation of powerful oxidizing species at an anode surface to break down the complex dye structure. The efficacy of this method is heavily dependent on key operational parameters, including the anode material, supporting electrolyte, current density, and initial pH of the effluent.
The degradation mechanism can occur via two primary pathways:
Direct Oxidation: The AB 440 molecule is directly adsorbed onto the anode surface and loses electrons, leading to its oxidation. This process is highly dependent on the electrode material's properties.
Indirect Oxidation: This is often the dominant pathway. It involves the electrochemical generation of strong oxidants in the bulk solution. When using chloride-containing electrolytes like Sodium Chloride (NaCl), active chlorine species (Cl₂, HOCl, OCl⁻) are produced, which are highly effective for decolorization. In non-active electrolytes like Sodium Sulfate (B86663) (Na₂SO₄), the primary oxidant is the physisorbed hydroxyl radical (•OH) generated from water discharge at the anode surface.
Boron-Doped Diamond (BDD) anodes are particularly effective due to their wide potential window and high oxygen evolution overpotential, which promotes the generation of hydroxyl radicals and minimizes energy loss. Studies comparing different anodes show significant variations in performance for AB 440 degradation. For instance, research demonstrates that under identical conditions, a BDD anode can achieve near-complete decolorization and a high degree of mineralization (measured by Chemical Oxygen Demand reduction), outperforming conventional anodes like Mixed Metal Oxide (MMO) electrodes such as Ti/IrO₂-RuO₂.
Below is a data table summarizing typical comparative results for the electrochemical degradation of this compound.
| Parameter | Anode Material: BDD | Anode Material: Ti/IrO₂-RuO₂ (MMO) | Conditions |
|---|---|---|---|
| Decolorization Efficiency | >99% | ~95% | Time: 60 min; Current Density: 50 mA/cm²; Electrolyte: 0.05 M NaCl; Initial [AB 440]: 100 mg/L |
| COD Reduction | ~85% | ~50% | |
| Primary Oxidant (in NaCl) | Hydroxyl Radicals (•OH) & Active Chlorine | Active Chlorine | Reflects the fundamental mechanism of the anode material. |
| Energy Consumption (kWh/kg COD) | Lower | Higher |
Fenton-like and Advanced Oxidation Processes (AOPs) in this compound Decomposition
The Fenton process and its variations are powerful AOPs that utilize the catalytic decomposition of Hydrogen Peroxide (H₂O₂) by iron ions to generate highly reactive hydroxyl radicals (•OH), the primary species responsible for degrading AB 440.
The classic homogeneous Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This process is highly effective but is typically limited to a narrow acidic pH range (pH 2-4) and can produce significant iron sludge. To overcome these limitations, Fenton-like processes have been developed. These include:
Heterogeneous Fenton: This approach uses solid iron-based catalysts, such as iron oxides (e.g., Goethite, Magnetite (Fe₃O₄)), or iron-impregnated supports. These catalysts are reusable, reduce iron leaching into the water, and can operate over a wider pH range compared to the homogeneous system.
Research on AB 440 decomposition using a heterogeneous Fenton-like process with nano-magnetite (n-Fe₃O₄) as the catalyst has shown high efficacy. The degradation involves the adsorption of AB 440 and H₂O₂ onto the catalyst surface, where the generation of hydroxyl radicals occurs. The process effectively cleaves the azo bonds of the dye, leading to rapid decolorization, followed by the slower degradation of the resulting aromatic intermediates.
| Process | Catalyst | Key Advantage | Typical Decolorization Efficiency | Typical COD Reduction |
|---|---|---|---|---|
| Classic Fenton | Fe²⁺ (Homogeneous) | High reaction rate | >98% in < 30 min | ~70% |
| Photo-Fenton | Fe²⁺/Fe³⁺ + UV Light | Enhanced catalyst regeneration | >99% in < 15 min | ~85% |
| Heterogeneous Fenton | Magnetite (n-Fe₃O₄) | Reusable catalyst, wider pH range | ~95% in 60 min | ~65% |
Photocatalytic Degradation Mechanisms and Kinetics of this compound
Heterogeneous photocatalysis, most commonly using semiconductor catalysts like Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO), is an effective method for the complete mineralization of AB 440. The mechanism is initiated when the semiconductor is irradiated with photons of energy greater than its band gap (e.g., UV light for TiO₂).
The core steps of the photocatalytic mechanism are:
Activation: TiO₂ + hν → e⁻ (conduction band) + h⁺ (valence band)
Radical Formation: The generated electron-hole pairs react with adsorbed water and oxygen molecules.
h⁺ + H₂O → •OH + H⁺
e⁻ + O₂ → O₂•⁻ (superoxide radical)
Degradation: The highly reactive hydroxyl radicals (•OH) attack the AB 440 molecule, leading to the cleavage of the chromophoric azo bond (-N=N-) and subsequent fragmentation of the aromatic rings.
The kinetics of photocatalytic degradation of AB 440 often follow the Langmuir-Hinshelwood (L-H) model, which describes reactions occurring at a solid-liquid interface. At low initial dye concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model:
ln(C₀/C) = k_app * t
Where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant. The value of k_app is influenced by parameters such as catalyst loading, pH, and initial dye concentration. An optimal catalyst loading exists, beyond which light scattering reduces efficiency. The degradation is generally more favorable under acidic conditions, which promotes the generation of •OH.
| Operational Parameter | Condition | Effect on Apparent Rate Constant (k_app) | Reason |
|---|---|---|---|
| Catalyst Loading | Increase from 0.5 to 1.5 g/L | Increases | More available active sites for reaction. |
| Catalyst Loading | Increase from 1.5 to 2.5 g/L | Decreases | Increased solution turbidity and light scattering effect. |
| Initial pH | Decrease from 7 to 3 | Increases | Favorable for the formation of hydroxyl radicals. |
| Initial [AB 440] | Increase from 20 to 100 mg/L | Decreases | More dye molecules compete for limited active sites and photons. |
Sonochemical and Ultrasound-Assisted Degradation Kinetics of this compound
Sonochemical degradation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in an aqueous solution. This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles. The collapse creates transient, localized "hot spots" with extremely high temperatures (~5000 K) and pressures (~1000 atm).
The degradation of AB 440 via sonolysis occurs through two main mechanisms:
Pyrolysis: Volatile and hydrophobic portions of the dye molecule can be thermally decomposed within the collapsing cavitation bubble or at its interface.
Radical Attack: The extreme temperatures inside the bubble cause the pyrolysis of water molecules, generating hydroxyl radicals (•OH) and hydrogen atoms (•H). These radicals then diffuse into the bulk solution and oxidize the dye molecules.
| Process | Degradation Rate Constant (k, min⁻¹) | Synergy Factor | Mechanism of Synergy |
|---|---|---|---|
| Sonolysis Alone | 0.004 | - | Radical formation from water pyrolysis. |
| Fenton Alone | 0.025 | - | Catalytic decomposition of H₂O₂. |
| Sono-Fenton | 0.068 | 2.34 | Enhanced mass transfer and catalyst surface cleaning by ultrasound. |
Identification and Pathways of this compound Degradation Products
The degradation of this compound by AOPs is a multi-step process involving the formation of various intermediate products before eventual mineralization. The primary goal of any effective remediation strategy is not just decolorization but the complete conversion of the dye into non-toxic inorganic substances.
The generalized degradation pathway is as follows:
Initial Attack and Decolorization: The first and most rapid step is the attack on the chromophore of the dye molecule. For AB 440, an azo dye, this involves the cleavage of the azo bond (-N=N-). This step is responsible for the rapid loss of color in the solution. The cleavage results in the formation of smaller, colorless aromatic intermediates, such as substituted phenolic and aniline (B41778) compounds.
Fragmentation of Aromatic Intermediates: These primary aromatic intermediates are often more resistant to degradation than the parent dye. Continued attack by hydroxyl radicals leads to the opening of the aromatic rings. This hydroxylation and subsequent ring-fission process generates a series of short-chain aliphatic carboxylic acids.
Mineralization: The final stage of degradation is the oxidation of these simple carboxylic acids (e.g., Oxalic Acid, Formic Acid, Acetic Acid) into benign final products.
The complete mineralization of this compound can be represented by the following unbalanced reaction: C₂₆H₁₆N₄Na₂O₈S₂ (AB 440) + •OH → CO₂ + H₂O + SO₄²⁻ + NO₃⁻ + Na⁺
The identification of these intermediates is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography, which help to elucidate the exact degradation pathway and confirm the extent of mineralization.
Biological and Hybrid Remediation Approaches for Acid Dyes
Biological methods offer an environmentally friendly and cost-effective alternative for treating effluents containing acid dyes like AB 440. These approaches primarily rely on the metabolic activity of microorganisms (bacteria, fungi, algae) and can be categorized into two main processes:
Biosorption: This is a passive, metabolism-independent process where dye molecules bind to the surface of microbial biomass (living or dead). The functional groups on the cell wall (e.g., carboxyl, amino, phosphate (B84403) groups) act as binding sites. While effective for color removal, biosorption only transfers the pollutant from the liquid to the solid phase and does not degrade it.
Biodegradation: This is a metabolism-dependent process where microorganisms use enzymes to break down the dye structure. For azo dyes, this typically involves a two-stage process:
Reductive Cleavage: Under anaerobic or anoxic conditions, enzymes called azoreductases cleave the azo bond, leading to decolorization and the formation of aromatic amines.
Oxidative Degradation: The resulting aromatic amines are often toxic and recalcitrant. They can be subsequently degraded under aerobic conditions by other microorganisms using oxygenase and peroxidase enzymes.
Due to the limitations of purely biological systems (e.g., slow reaction rates, formation of toxic intermediates), hybrid systems are increasingly employed. These systems combine biological treatment with a chemical or physical process, such as an AOP. A common and effective strategy is:
Anaerobic Biological Pre-treatment: To efficiently decolorize the effluent by cleaving the azo bonds.
Aerobic AOP Post-treatment: To completely mineralize the toxic aromatic amines formed in the first stage, ensuring a final effluent that is both colorless and non-toxic.
This sequential approach leverages the strengths of each method—the cost-effectiveness of biological decolorization and the high mineralization power of AOPs.
Assessment of Environmental Performance Indicators in this compound Remediation (e.g., Decolorization Rate, Chemical Oxygen Demand Reduction)
Decolorization Rate (%): This is the most immediate indicator of treatment success. It is measured using a UV-Vis spectrophotometer by monitoring the decrease in absorbance at the dye's maximum visible wavelength (λ_max). It is calculated as: Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t. While high decolorization is necessary, it does not guarantee detoxification, as colorless aromatic intermediates may persist.
Chemical Oxygen Demand (COD) Reduction (%): COD measures the amount of oxygen required to chemically oxidize the organic compounds in the water. A significant reduction in COD indicates that the complex organic structure of AB 440 and its intermediates are being broken down into simpler, more oxidized forms. It is a crucial measure of mineralization.
Total Organic Carbon (TOC) Reduction (%): TOC is a direct measure of the total amount of carbon bound in organic compounds. Its reduction is the most definitive indicator of mineralization, as it confirms the conversion of organic carbon to inorganic carbon (CO₂).
The following table provides a comparative overview of the typical performance of various AOPs for AB 440 remediation based on these key indicators.
| Treatment Method | Typical Decolorization Efficiency | Typical COD Reduction Efficiency | Key Strength |
|---|---|---|---|
| Electrochemical (BDD Anode) | >99% | 80-90% | High mineralization efficiency, no chemical addition. |
| Photo-Fenton | >99% | 80-85% | Very rapid degradation rates. |
| Photocatalysis (TiO₂) | >95% | 65-75% | Reusable catalyst, complete mineralization is possible. |
| Sono-Fenton | >98% | 70-80% | Synergistic effects enhance overall efficiency. |
| Biological (Anaerobic-Aerobic) | >90% (Decolorization) | 60-70% | Cost-effective and environmentally friendly. |
Computational and Theoretical Chemistry Approaches to Acid Brown 440
Molecular Modeling and Simulation of Acid Brown 440 Interactions with Adsorbent Surfaces
The removal of dyes from industrial effluents is a significant environmental concern, and adsorption is a widely used method for this purpose. Molecular modeling and simulations are powerful techniques to understand the interactions between dye molecules and adsorbent surfaces at an atomic level. These computational methods can predict the adsorption behavior, capacity, and selectivity of different adsorbent materials for this compound.
Simulations often model the adsorbent surface, which can range from activated carbon and clays (B1170129) to novel materials like metal-organic frameworks (MOFs). rsc.org The this compound molecule is then introduced into the simulated environment, and its interaction with the surface is analyzed. Key parameters that are investigated include:
Adsorption Energy: This quantifies the strength of the interaction between this compound and the adsorbent surface. A more negative adsorption energy typically indicates a more favorable and stronger adsorption process.
Binding Orientation: Simulations can reveal the preferred orientation of the this compound molecule on the adsorbent surface. This information is crucial for understanding the mechanism of adsorption, whether it is through specific functional groups or a more general van der Waals interaction.
Influence of Environmental Factors: The effect of pH and temperature on the adsorption process can be simulated by altering the conditions within the computational model. rsc.org For instance, the protonation state of both the dye and the adsorbent surface can be adjusted to match different pH levels, thereby predicting the optimal conditions for removal. researchgate.net
Kinetic models, such as the pseudo-first-order and pseudo-second-order equations, are often employed to analyze the rate of adsorption. rsc.orgresearchgate.net Isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium of dye distribution between the liquid and solid phases. rsc.orgrsc.org
Table 1: Key Parameters in Molecular Modeling of Adsorption
| Parameter | Description | Significance |
| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | Indicates the strength and favorability of the adsorption process. |
| Binding Site | The specific location on the adsorbent surface where the molecule binds. | Provides insight into the nature of the interaction. |
| Adsorption Isotherms | Mathematical models (e.g., Langmuir, Freundlich) that describe the equilibrium relationship between the concentration of the adsorbate in the solution and on the surface of the adsorbent. rsc.orgrsc.org | Helps in determining the maximum adsorption capacity of the adsorbent. researchgate.netresearchgate.net |
| Adsorption Kinetics | The study of the rate of adsorption (e.g., pseudo-first-order, pseudo-second-order). rsc.orgresearchgate.net | Provides information on the mechanism and speed of the adsorption process. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. unipd.itnih.gov For this compound, these calculations can predict various properties that are difficult to measure experimentally.
Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to solve the Schrödinger equation for the molecule, yielding information about its electronic states. windows.net Key aspects explored through quantum chemical calculations include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Electron Density Distribution: These calculations map the electron density across the this compound molecule, identifying electron-rich and electron-deficient regions. This information is vital for predicting how the molecule will interact with other chemical species, such as radicals or electrophiles, which is particularly relevant for understanding its degradation pathways.
Spectroscopic Properties: Quantum chemistry can predict the absorption spectra of dyes. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic transitions that give rise to the color of this compound. aip.org These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate an electron. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept an electron. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. nih.gov |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |
| UV-Vis Absorption Maxima (λmax) | The wavelength at which the molecule absorbs the most light. | Determines the color of the dye and can be predicted using TD-DFT. researchgate.netaip.org |
Theoretical Thermodynamic and Kinetic Simulations of this compound Chemical Transformations
Theoretical simulations are instrumental in understanding the thermodynamics and kinetics of chemical reactions involving this compound, such as its degradation or transformation in various environmental or industrial processes. acs.orgnist.gov These simulations can map out reaction pathways and determine the feasibility and rate of different transformations.
Thermodynamic Analysis: By calculating the Gibbs free energy change (ΔG) for a potential reaction, it is possible to determine whether the transformation is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0) under specific conditions. copernicus.orgmdpi.com This is crucial for assessing the stability of this compound and the likelihood of its degradation into other products.
Kinetic Analysis: Kinetic simulations focus on the energy barriers (activation energies) of reaction pathways. nist.gov By identifying the transition states and calculating their energies, researchers can predict the rate at which a reaction will occur. copernicus.org This is particularly important for understanding the mechanisms of dye degradation, for example, through advanced oxidation processes.
Computational methods can be used to study the step-by-step mechanism of the breakdown of the complex trisazo structure of this compound. This can involve the cleavage of the azo linkages (-N=N-), which are often the primary chromophoric groups responsible for the dye's color.
Applications of Molecular Dynamics Simulations in Conformational Analysis and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.comnih.gov This approach is particularly useful for studying the conformational flexibility of large molecules like this compound and its interactions with its environment. acs.org
Conformational Analysis: The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is important as the conformation can significantly influence the dye's properties, including its color and binding affinity. nih.govplos.org
Intermolecular Interactions: MD simulations can model the interactions of this compound with solvent molecules (e.g., water) and other solutes. This provides insights into its solubility and aggregation behavior in solution. Understanding how this compound molecules interact with each other can be important in dyeing processes and in the context of its removal from wastewater.
Density Functional Theory (DFT) Applications in Understanding this compound Molecular Behavior
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of accuracy and computational cost. windows.netnih.gov It is widely applied to study a broad range of molecular properties and behaviors of dyes like this compound.
Specific applications of DFT in the study of this compound include:
Geometrical Optimization: DFT is used to find the most stable three-dimensional structure of the molecule by minimizing its energy. aip.org An accurate geometry is the foundation for calculating all other molecular properties.
Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This can be used to identify the presence of specific functional groups and to confirm the structure of the molecule.
Reactivity Descriptors: DFT provides various descriptors of reactivity, such as Fukui functions and local softness, which can predict the most reactive sites within the this compound molecule for electrophilic, nucleophilic, and radical attacks. nih.gov This is invaluable for understanding its chemical degradation pathways. For instance, in the context of advanced oxidation processes, these descriptors can pinpoint the atoms or bonds that are most susceptible to attack by hydroxyl radicals. acs.org
Complexation and Aggregation Phenomena of Acid Brown 440
Formation and Characterization of Metal Complexes with Acid Brown 440: Spectroscopic and Structural Analysis
The formation of metal complexes is a common practice for enhancing the properties of acid dyes, such as their light and wash fastness. Azo dyes, including those of the this compound class, can act as ligands, chelating with transition metal ions like chromium (III), iron (II), and copper (II) to form more stable and robust colorants. scielo.org.mxscielo.org.mx The synthesis typically involves reacting the dye ligand with a metal salt, such as ferrous sulfate (B86663) (FeSO₄·7H₂O) or copper sulfate (CuSO₄·5H₂O), in an aqueous solution under controlled temperature and pH conditions. scielo.org.mx The resulting metal-complex dye precipitates and can be isolated for analysis. scielo.org.mx
While specific studies on this compound are not prevalent in publicly accessible literature, the characterization of its metal complexes would follow established analytical protocols for similar azo dyes. Spectroscopic and structural analysis is crucial to confirm the coordination of the metal ion and to understand the resulting changes in the molecule's properties.
Spectroscopic and Structural Characterization Methods:
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for analyzing the electronic transitions within the dye's chromophore. The coordination of a metal ion alters the electron distribution, leading to a shift in the maximum absorption wavelength (λmax). scielo.org.mx For instance, in a study of a different acid azo dye, complexation with iron resulted in a hypsochromic shift (blue shift) of 40 nm, indicating a significant change in the electronic structure. scielo.org.mx This shift confirms the formation of the complex.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups involved in metal chelation. The spectrum of a metal complex would be expected to show distinct differences from the free dye ligand. Key indicators include the shifting or broadening of bands corresponding to hydroxyl (-OH) groups and the azo (-N=N-) linkage upon coordination with the metal. mdpi.com Crucially, the appearance of new absorption bands in the low-frequency region (typically below 800 cm⁻¹) is a strong indicator of the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scielo.org.mxmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for elucidating the structure of the organic ligand itself. scielo.org.mx Symmetrical signals and coupling constants can confirm the arrangement of protons and carbons on the aromatic rings of the dye molecule. scielo.org.mx
Mass Spectrometry (MS) and Elemental Analysis: These methods are employed to determine the molecular weight and elemental composition of the synthesized complexes. samipubco.com This information is vital for confirming the stoichiometric ratio between the metal and the dye ligand in the complex, for example, whether it is a 1:1 or 1:2 metal-to-ligand complex. mdpi.comsamipubco.com
| Technique | Purpose | Expected Observation for this compound Metal Complex |
|---|---|---|
| UV-Visible Spectroscopy | Confirm electronic structure changes upon chelation | Shift in λmax (hypsochromic or bathochromic) compared to the free dye. scielo.org.mx |
| FTIR Spectroscopy | Identify coordination sites | Shifting of -OH and -N=N bands; appearance of new M-O and M-N bands. scielo.org.mx |
| NMR Spectroscopy | Elucidate ligand structure | Characteristic signals for protons and carbons in the dye's aromatic systems. scielo.org.mx |
| Mass Spectrometry | Determine molecular weight and stoichiometry | Detection of the molecular ion peak corresponding to the metal-dye complex. samipubco.com |
Investigation of this compound Aggregation in Aqueous Solutions: Spectrometric and Molecular Modeling Studies
Dye molecules, particularly those with large hydrophobic regions like this compound, tend to self-associate or aggregate in aqueous solutions. primescholars.com This phenomenon is primarily driven by hydrophobic interactions to minimize the unfavorable contact between the nonpolar parts of the dye and water molecules. The extent of aggregation is influenced by several factors, including dye concentration, solution temperature, pH, and the ionic strength of the medium. elsevier.eselsevier.es
Spectrometric Investigations:
UV-Visible Absorption Spectroscopy: This is one of the most effective methods for studying dye aggregation. primescholars.com As dye molecules aggregate, their absorption spectra change, often deviating from the Beer-Lambert law. The formation of dimers and higher-order aggregates can lead to either a blue shift (H-aggregates) or a red shift (J-aggregates) in the absorption spectrum compared to the monomer. primescholars.com By analyzing the spectral changes as a function of concentration, the equilibrium constants for aggregation can be determined. primescholars.com
Fluorescence Spectroscopy: The aggregation of dye molecules often leads to a decrease, or quenching, of fluorescence intensity. In some cases, the formation of aggregates can give rise to new, characteristic emission bands. For example, some large peptide aggregates have been associated with a distinct emission peak near 440 nm. mdpi.com Monitoring these fluorescence changes provides a sensitive method for detecting the onset and extent of aggregation.
Molecular Modeling Studies:
Molecular Dynamics (MD) Simulations: These computational techniques offer powerful insights into the aggregation process at a molecular level. researchgate.net MD simulations can model the spontaneous self-assembly of dye molecules in a simulated aqueous environment, revealing the specific intermolecular interactions that drive the process. mdpi.com These studies can predict the most stable configurations of aggregates, the orientation of molecules within them, and the role of different functional groups in stabilizing the assembled structure. researchgate.net
| Methodology | Principle | Information Gained for this compound |
|---|---|---|
| UV-Vis Spectroscopy | Measures changes in light absorption as a function of concentration. | Detection of H- or J-aggregates, determination of aggregation constants. primescholars.com |
| Fluorescence Spectroscopy | Monitors changes in emission intensity and wavelength. | Sensitive detection of aggregate formation, often observed as fluorescence quenching. mdpi.com |
| Molecular Modeling | Simulates molecular interactions and dynamics computationally. | Insight into aggregate structure, binding energies, and self-assembly pathways. researchgate.net |
Intermolecular Forces and Self-Assembly Mechanisms of this compound
The self-assembly of this compound molecules in solution is a spontaneous process governed by a delicate balance of various non-covalent intermolecular forces. rsc.org These interactions dictate how individual dye molecules recognize each other and organize into larger, ordered supramolecular structures. rsc.org The process is reversible and can be influenced by external conditions, allowing for dynamic and adaptable systems. mdpi.com
Key Intermolecular Forces:
The stability and structure of this compound aggregates are determined by the interplay of several forces:
Hydrophobic Interactions: This is often the dominant driving force for the self-assembly of amphiphilic molecules like dyes in water. mdpi.com The large, relatively nonpolar aromatic portions of this compound will tend to associate with each other to minimize their contact with polar water molecules.
π-π Stacking: The planar aromatic rings in the this compound structure can stack on top of one another, leading to stabilizing attractive interactions. rsc.org This force is crucial for the formation of ordered, co-facial arrangements within an aggregate.
Hydrogen Bonding: The precursor molecules for this compound contain hydroxyl (-OH) and amino (-NH) functionalities, which means the final dye structure has the potential to act as both a hydrogen bond donor and acceptor. vulcanchem.comworlddyevariety.com These directional bonds contribute significantly to the specificity and stability of the self-assembled structure. elsevier.es
Electrostatic Interactions: The sulfonic acid groups (-SO₃H) in this compound are ionized in solution, imparting a negative charge (-SO₃⁻). This leads to electrostatic repulsion between dye molecules, which counteracts the attractive forces. The balance of this repulsion with the attractive forces is highly dependent on the pH and ionic strength of the solution.
The self-assembly mechanism is hierarchical, likely beginning with the formation of dimers and small oligomers, which then serve as nuclei for the growth of larger, more complex structures. mdpi.com The final morphology of the aggregates is the result of the system achieving a thermodynamic minimum, balancing all the competing attractive and repulsive intermolecular forces. soton.ac.uk
| Force | Description | Role in Self-Assembly |
|---|---|---|
| Hydrophobic Interactions | Association of nonpolar groups in water. | Primary driving force for aggregation. mdpi.com |
| π-π Stacking | Attraction between aromatic rings. | Promotes ordered, stacked structures. rsc.org |
| Hydrogen Bonding | Directional attraction involving H, N, O atoms. | Adds specificity and stability to the aggregate structure. elsevier.es |
| Electrostatic Interactions | Repulsion between charged sulfonate groups. | Counteracts aggregation; modulates aggregate size and stability. |
| Van der Waals Forces | Weak, short-range attractions. | Contributes to overall cohesion within the aggregate. acs.org |
Future Research Directions and Emerging Challenges in Acid Brown 440 Studies
Development of Next-Generation Sustainable Remediation Technologies for Acid Dyes
The persistence of acid dyes like Acid Brown 440 in wastewater has spurred research into a variety of sustainable remediation technologies. These approaches aim to be both effective and environmentally benign, moving beyond conventional treatment methods that are often costly and can produce secondary pollutants.
Bioremediation: A promising and eco-friendly strategy involves the use of microorganisms to break down dye molecules. nih.govspringerprofessional.de Bacteria, fungi, algae, and yeast have all demonstrated the ability to decolorize and degrade azo dyes. nih.govresearchgate.net Fungal bioremediation, or mycoremediation, is of particular interest due to the ability of fungi like Aspergillus niger and Phanerochaete chrysosporium to secrete powerful extracellular enzymes. nih.govscielo.brbiotechnologia-journal.org These enzymes, including laccases, lignin (B12514952) peroxidases, and manganese peroxidases, can break down complex dye structures. nih.govtandfonline.com Bacterial degradation often occurs in a two-step process: an initial anaerobic stage where azoreductase enzymes cleave the azo bonds (-N=N-), followed by an aerobic stage to degrade the resulting aromatic amines. mdpi.comwur.nl The use of microbial consortia, combining different species of bacteria and/or fungi, can enhance degradation efficiency by leveraging diverse metabolic pathways. tandfonline.com
Advanced Adsorbents: Adsorption is a widely used technique, and research is now focused on developing sustainable and high-capacity adsorbents. nih.gov Chitosan (B1678972), a biopolymer derived from seafood waste, has emerged as a key material. nih.govmrforum.comasau.ru Its effectiveness can be significantly enhanced through various modifications, such as creating hydrogel granules, which have shown much higher adsorption capacities for reactive dyes compared to chitosan flakes. nih.gov Combining chitosan with materials like activated carbon, graphene oxide, or magnetic nanoparticles can further improve its performance and facilitate easy separation from treated water. nih.govmrforum.com
Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances like CO2 and water. ekb.egijcce.ac.ir Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and Fenton's reagent (H2O2/Fe2+), often enhanced by ultraviolet (UV) radiation. ekb.egijcce.ac.ircentralasianstudies.orgresearchgate.net Studies have shown that combined systems, such as H2O2/UV or O3/UV, are generally more effective at degrading acid dyes than individual treatments. centralasianstudies.orgbohrium.com
| Technology | Mechanism/Key Agents | Key Research Findings | References |
|---|---|---|---|
| Bioremediation | Bacteria (e.g., Bacillus sp.), Fungi (e.g., Aspergillus niger), Enzymes (Azoreductase, Laccase) | Fungi secrete extracellular enzymes that degrade complex dyes. Bacterial consortia can be more effective than single strains. | nih.govnih.govtandfonline.comresearchgate.net |
| Advanced Adsorbents | Chitosan and its derivatives, Activated Carbon, Zeolites | Modified chitosan shows high adsorption capacity. Chitosan hydrogel granules can be significantly more effective than flakes. | nih.govnih.govnih.gov |
| Advanced Oxidation Processes (AOPs) | O₃, H₂O₂/UV, Fenton's Reagent | Combined systems like H₂O₂/UV are more efficient than single-agent systems. AOPs generate highly reactive hydroxyl radicals for degradation. | ekb.egcentralasianstudies.orgresearchgate.net |
Integration of Advanced Computational Modeling for Predictive Chemical Properties and Environmental Fate
To accelerate the design of safer dyes and predict their environmental impact, advanced computational modeling is becoming an indispensable tool. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are at the forefront of this effort. springernature.comfrontiersin.org These models establish a mathematical link between the chemical structure of a dye and its properties, such as biodegradability, toxicity, and color fastness. nih.govmdpi.com
By calculating specific molecular descriptors, researchers can build predictive models. For acid dyes, key descriptors have been identified that influence their biodegradability, including molecular weight (MW), the energy of the highest occupied molecular orbital (EHOMO), and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov For instance, a statistically robust QSBR (Quantitative Structure-Biodegradability Relationship) model for acid dyes was developed using a combination of EHOMO and MW, showing a good fit with experimental data. nih.gov
| Modeling Technique | Key Molecular Descriptors | Application | References |
|---|---|---|---|
| QSAR/QSBR | Molecular Weight (MW), EHOMO, ELUMO, Surface Area (SAA) | Predicting biodegradability, toxicity, and dye-fiber affinity. | frontiersin.orgnih.govacs.org |
| Machine Learning (e.g., ANN) | Various structural and physicochemical parameters | Predicting adsorption capacities and optimizing remediation process conditions. | mdpi.comresearchgate.net |
| Chemoinformatics | Substructural molecular fragments | Analyzing relationships between chemical structure and color fastness properties. | mdpi.comresearchgate.net |
Exploration of Novel and Greener Synthetic Routes for this compound Analogues
The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals. A significant emerging challenge is the development of "green" synthetic routes that are more sustainable and environmentally friendly. Research in this area focuses on minimizing waste, avoiding toxic solvents, and improving energy efficiency.
One promising approach is solvent-free synthesis , often utilizing grinding or mechanochemistry. rsc.orglongdom.org This method involves the physical grinding of reactants, sometimes with a catalyst, which can lead to high yields in shorter reaction times without the need for bulk solvents. longdom.org For example, azo dyes have been successfully synthesized by grinding aromatic amines with β-naphthol in the presence of a solid acid catalyst. rsc.org
The use of novel catalysts is another key area. Solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), are being explored as recyclable and highly efficient alternatives to traditional liquid acids. tandfonline.comresearchgate.net These catalysts not only promote the reaction but can also stabilize reactive intermediates like diazonium salts, making the process safer and more controlled. tandfonline.comresearchgate.net Ionic liquids are also being investigated as green promoters and solvents for diazo coupling reactions. researchgate.net
Solid-phase synthesis offers another avenue for greener chemistry, particularly for creating libraries of new dye analogues for testing. benthamdirect.comacs.orgacs.org In this technique, one of the reactants is attached to a solid support, and subsequent reactions are carried out. This simplifies the purification process, as excess reagents and by-products can be easily washed away, leading to higher purity products and reduced waste. acs.org These innovative synthetic methods could be adapted for producing analogues of complex trisazo dyes like this compound, aiming for molecules with improved performance and reduced environmental persistence.
Long-Term Environmental Fate and Transformation Pathway Elucidation of this compound
Understanding what happens to this compound and similar dyes after they are released into the environment is critical for assessing their long-term risk. Due to their stability, acid dyes are generally persistent in the environment, particularly in water and soil. canada.ca The crucial first step in their natural breakdown is typically the reductive cleavage of the azo bonds (-N=N-). mdpi.comwur.nl This process, which occurs under anaerobic conditions found in sediments and some wastewater treatment stages, breaks the dye molecule into smaller aromatic amines. mdpi.comfrontiersin.org
A major research challenge is the identification of these transformation products and the elucidation of their subsequent fate. While the initial decolorization of the dye occurs through azo bond cleavage, the resulting aromatic amines can sometimes be more toxic and carcinogenic than the parent dye. wur.nl These amines are generally degraded further under aerobic conditions. mdpi.comwur.nl Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are vital for identifying these intermediate and final degradation products. researchgate.net For example, studies on other azo dyes have identified degradation products such as 2-amino benzoic acid and various phenols. researchgate.net For a complex molecule like this compound, identifying the full range of potential transformation products and understanding their individual toxicity and persistence remains a significant area for future research.
Q & A
Q. Computational Prediction → Synthetic Modification → Spectroscopic Validation → Statistical Correlation
Q. What strategies address data gaps in this compound’s thermodynamic properties (e.g., solubility, partition coefficients)?
- Methodological Answer : Use a tiered approach:
Experimental : Measure solubility via shake-flask method across pH levels.
Predictive : Apply Hansen solubility parameters or COSMO-RS models.
Validation : Compare results with analogous azo dyes to identify outliers .
III. Methodological Best Practices
- Data Contradiction Analysis : Prioritize contradictions impacting mechanistic interpretations (e.g., conflicting kinetic data). Use sensitivity analysis to quantify uncertainty sources .
- Ethical Reproducibility : Archive raw datasets in repositories like Zenodo and provide detailed Supplemental Information (e.g., instrument calibration logs) .
- Interdisciplinary Validation : Collaborate with computational chemists and environmental toxicologists to cross-verify findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
